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Compound of Interest

Compound Name: Malic acid 4-Me ester

Cat. No.: B1643484 Get Quote

Introduction

Malic acid 4-methyl ester (CAS No. 66178-02-7), a derivative of the naturally occurring

dicarboxylic acid malic acid, is a compound of interest in various chemical and pharmaceutical

research areas. Its structural elucidation and characterization are critically dependent on

modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide

provides a comprehensive overview of the expected spectroscopic data for malic acid 4-methyl

ester and details the experimental protocols for their acquisition. While publicly available

experimental spectra for this specific compound are limited, this guide offers predicted values

based on the analysis of related compounds and established spectroscopic principles,

alongside standardized methodologies for obtaining empirical data.
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Property Value Source

CAS Number 66178-02-7 [1][2]

Molecular Formula C₅H₈O₅ [1][2]

Molecular Weight 148.11 g/mol [1][2]

Physical Description Crystalline solid [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[3]

Predicted Spectroscopic Data
Due to the scarcity of published experimental spectra for malic acid 4-methyl ester, the

following tables present predicted data based on the analysis of its parent compound, malic

acid, and related esters. These predictions serve as a benchmark for researchers acquiring

and interpreting new experimental data.

¹H NMR (Proton NMR) Spectroscopy
Predicted Chemical Shifts (δ) in CDCl₃
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

Ha ~4.5 dd
J(Ha, Hb) ≈ 7, J(Ha,

Hc) ≈ 4

Hb ~2.8 dd
J(Hb, Ha) ≈ 7, J(Hb,

Hc) ≈ -16

Hc ~2.7 dd
J(Hc, Ha) ≈ 4, J(Hc,

Hb) ≈ -16

-OCH₃ ~3.7 s -

-OH Variable br s -

-COOH Variable br s -

¹³C NMR (Carbon NMR) Spectroscopy
Predicted Chemical Shifts (δ) in CDCl₃

Carbon Predicted Chemical Shift (ppm)

C1 (COOH) ~175

C2 (CH-OH) ~68

C3 (CH₂) ~40

C4 (COOCH₃) ~172

C5 (-OCH₃) ~52

IR (Infrared) Spectroscopy
Predicted Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3500-3200 Broad, Strong

O-H stretch (carboxylic acid) 3300-2500 Very Broad, Strong

C-H stretch 3000-2850 Medium

C=O stretch (ester) ~1740 Strong

C=O stretch (carboxylic acid) ~1710 Strong

C-O stretch 1300-1000 Strong

MS (Mass Spectrometry)
Predicted m/z values for major fragments (Electron Ionization)

m/z Proposed Fragment

148 [M]⁺ (Molecular Ion)

131 [M - OH]⁺

117 [M - OCH₃]⁺

103 [M - COOH]⁺

89 [M - COOCH₃]⁺

59 [COOCH₃]⁺

Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality

spectroscopic data for malic acid 4-methyl ester.

Workflow for Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
Spectroscopic Analysis

Data Processing & Interpretation
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Caption: Workflow for the spectroscopic analysis of malic acid 4-methyl ester.

NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of malic acid 4-methyl ester.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1643484?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.
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Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the crystalline malic acid 4-methyl ester directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Analysis:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).
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Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

For a volatile compound like malic acid 4-methyl ester, direct insertion probe or gas

chromatography (GC) can be used to introduce the sample into the ion source.

Ionization Method (Electron Ionization - EI):

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecule to ionize and fragment.[4]

Instrument Parameters:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Ionization Mode: Electron Ionization (EI).

Mass Range: m/z 40-400.

Source Temperature: 150-250 °C.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.
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Analyze the fragmentation pattern to deduce the structure of the molecule. The

fragmentation can provide valuable information about the connectivity of different parts of

the molecule.

Logical Relationship of Spectroscopic Techniques

Unknown Structure
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Caption: Logical flow for structure elucidation using combined spectroscopic methods.

This guide provides a foundational framework for the spectroscopic analysis of malic acid 4-

methyl ester. By following the detailed experimental protocols and utilizing the predicted data

as a reference, researchers and drug development professionals can confidently acquire and

interpret the necessary spectroscopic information for the complete characterization of this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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